Chromium(2+);difluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

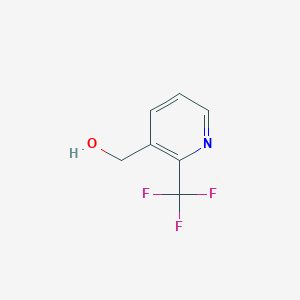

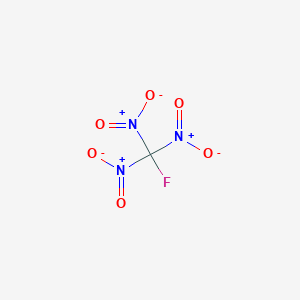

Chromium(2+);difluoride is a chemical species that involves the chromium ion in a +2 oxidation state and two fluoride ions. It is not directly mentioned in the provided papers, but the chemistry of chromium in various oxidation states, including the +2 state, and its interaction with fluoride ions is discussed in several contexts.

Synthesis Analysis

The synthesis of chromium compounds with fluoride is touched upon in several papers. For instance, the synthesis of a difluoro-bridged dinuclear chromium(III) complex is described, where a chromium complex reacts with a substituted tetrahydrosalen derivative . Although this complex is not Chromium(2+);difluoride, it provides insight into the types of reactions that can be used to synthesize chromium-fluoride compounds. Additionally, the preparation of chromium tetrafluoride and its conversion to other chromium fluoride complexes is discussed, indicating the reactivity of chromium in higher oxidation states with fluoride .

Molecular Structure Analysis

The molecular structure of chromium-fluoride compounds is detailed in the case of a difluoro-bridged dinuclear chromium(III) complex, where the chromium centers are octahedrally coordinated and bound together by two fluoride bridges . This gives an idea of how fluoride ions can bridge chromium centers, potentially informing the structure of Chromium(2+);difluoride.

Chemical Reactions Analysis

The reactivity of chromium fluoride compounds is explored in several papers. Chromium tetrafluoride is reported to be inert to many reagents at ordinary temperatures but can be reduced to lower fluorides under certain conditions . The chromium-catalyzed three-component synthesis involving gem-difluoroalkenes indicates that chromium compounds can facilitate the formation of carbon-fluorine bonds .

Physical and Chemical Properties Analysis

The thermodynamics of chromium fluorides are assessed for their application in chromium volatility calculations in thermal oxidation processes . This provides data on the stability and reactivity of chromium fluoride species at high temperatures. The volatility of chromium in waste incineration processes is also discussed, with CrO2F2(g) being identified as the dominant oxyfluoride species at certain temperatures .

Relevant Case Studies

Case studies directly involving Chromium(2+);difluoride are not provided in the papers. However, the synthesis and characterization of various chromium fluoride compounds, such as the difluoro-bridged dinuclear chromium(III) complex and chromium tetrafluoride , serve as relevant examples of chromium's coordination chemistry with fluoride ions.

科学的研究の応用

-

Application in Engineering

- Field : Engineering

- Summary : Chromium and zirconium diborides, which are oxygen-free, refractory metal-like compounds, are characterized by high values of thermal and electrical conductance and relatively high hardness . They exhibit significant chemical resistance in aggressive environments .

- Methods : Chromium diboride is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics . The properties of refractory compounds depend on the content of impurities and dispersion . Therefore, to solve a specific problem associated with the use of refractory compounds, it is important to choose the method of their preparation correctly and determine the admissible content of impurities in the primary components .

- Results : B4C–CrB2, and B4C–ZrB2 ceramics have high-quality performance characteristics, in particular, increased crack resistance .

-

Application in Metallurgy

- Field : Metallurgy

- Summary : The main field of application of chromium is Ferrochrome . Chromium is characterized by its high-corrosion resistance and hardness .

- Methods : Chromium is used to apply coatings enduring abrasive and sliding (metal-on-metal) wear .

- Results : Zirconium diboride is applied as a component in ultrahigh temperature ZrB2–SiC ceramics for making immersion lances used in steel refining and resists the action of a lot of molten metals and alloys .

Safety And Hazards

Chromium(II) fluoride is classified as a skin corrosive and can cause serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of exposure, it is recommended to move the victim into fresh air and seek immediate medical attention .

特性

IUPAC Name |

chromium(2+);difluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFYGEKNFJULJY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

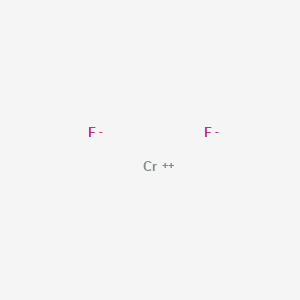

[F-].[F-].[Cr+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.993 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromous fluoride | |

CAS RN |

10049-10-2 |

Source

|

| Record name | Chromium fluoride (CrF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHROMOUS FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53XZY98IXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。